Deoxyquinovose

説明

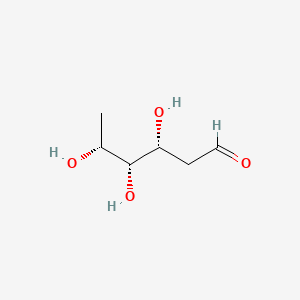

デオキシキノボースは、キノボースの誘導体である希少なデオキシ糖です。3番目の炭素位置にヒドロキシル基がないことが特徴です。この化合物は、細菌の脂質多糖や植物の配糖体など、さまざまな天然産物に見られます。その独特の構造と特性により、科学研究や産業応用において興味深い研究対象となっています。

特性

分子式 |

C6H12O4 |

|---|---|

分子量 |

148.16 g/mol |

IUPAC名 |

(3R,4R,5R)-3,4,5-trihydroxyhexanal |

InChI |

InChI=1S/C6H12O4/c1-4(8)6(10)5(9)2-3-7/h3-6,8-10H,2H2,1H3/t4-,5-,6-/m1/s1 |

InChIキー |

JWFRNGYBHLBCMB-HSUXUTPPSA-N |

異性体SMILES |

C[C@H]([C@H]([C@@H](CC=O)O)O)O |

正規SMILES |

CC(C(C(CC=O)O)O)O |

製品の起源 |

United States |

準備方法

合成ルートと反応条件: デオキシキノボースは、いくつかの化学経路によって合成することができます。一般的な方法の1つは、キノボース誘導体の還元です。 たとえば、3,6-ジデオキシ-3-ホルミドグルコースの還元によってデオキシキノボースを生成することができます 。この反応は、通常、穏やかな条件下で水素化ホウ素ナトリウムなどの還元剤を必要とします。

工業生産方法: デオキシキノボースの工業生産には、多くの場合、細菌の脂質多糖などの天然源からの抽出が含まれます。 抽出プロセスには、多糖の加水分解、続いてクロマトグラフィーなどの精製工程が含まれ、デオキシキノボースが単離されます .

化学反応の分析

General Reactivity of Deoxy Sugars

Deoxy sugars, such as 2′-deoxyribose derivatives, undergo reactions typical of sugar moieties, including:

-

Alkylation at endocyclic nitrogen or oxygen atoms (e.g., N3 of cytosine), which accelerates hydrolytic deamination or deglycosylation .

-

Oxidation of hydroxyl groups, particularly under acidic or basic conditions, leading to ring-opening or rearrangement .

-

Adduct formation with electrophiles like acrolein, forming exocyclic pyrimidine derivatives .

Key Stability Considerations:

| Reaction Type | Half-Life (pH 7, 37°C) | Primary Products |

|---|---|---|

| Hydrolytic deamination of 3-Me-dC | ~406 hours | Uracil derivatives |

| Depurination of dG | ~730 years | Abasic sites |

| Alkylation-induced deglycosylation | Variable | Formamidopyrimidine (FAPy) adducts |

Deoxygenation Strategies

While deoxyquinovose itself is a deoxygenated sugar, synthetic methods for deoxygenation (e.g., of carboxylic acids or alcohols) may inform its functionalization:

-

Photoredox deoxygenation of alcohols using xanthate salts and triphenylphosphine generates alkyl radicals for Giese reactions .

-

Carboxylic acid deoxygenation via visible-light catalysis enables ketone synthesis .

Example Reaction Pathway:

Conditions: Aqueous solution, room temperature, 1 mol% photocatalyst .

Relevant Databases for Further Study

To investigate this compound-specific reactions, consult:

CAS SciFinder

-

Contains >275 million substances and >150 million reactions.

-

Searchable by structure, reaction role, and functional group.

NIST Chemical Kinetics Database

-

Curates gas-phase reaction kinetics (38,000+ reactions).

Chemical Reaction Database (CRD)

-

Includes 1.37 million reaction records, with SMILES-based normalization.

Critical Data Gaps and Recommendations

-

No direct studies on this compound were identified in the provided sources.

-

Proposed Research Directions :

科学的研究の応用

デオキシキノボースは、科学研究においていくつかの応用があります。

化学: 複雑な炭水化物や配糖体の合成におけるビルディングブロックとして使用されます。

生物学: デオキシキノボースを含む化合物は、細菌の細胞壁構造とその免疫系との相互作用における役割について研究されています.

医学: 特に抗生物質や抗ウイルス剤において、デオキシキノボース誘導体の薬物開発における可能性を探る研究が進められています.

作用機序

デオキシキノボースとその誘導体の作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、細菌系において、デオキシキノボースは、免疫受容体と相互作用し、免疫応答を誘発する脂質多糖の成分です 。 関与する経路には、TLRの活性化と、免疫活性化につながるそれに続くシグナル伝達カスケードが含まれます .

類似の化合物:

キノボース: デオキシキノボースのヒドロキシル化形態。

ラムノース: 構造は似ていますが、デオキシ基の位置が異なる別のデオキシ糖。

デオキシキノボースの独自性: デオキシキノボースは、特定の脱酸素化パターンにより、独特の化学的および生物学的特性を付与しているため、独特です。キノボースとは異なり、デオキシキノボースは3番目の炭素にヒドロキシル基がないため、極性が低く、疎水性が高くなります。 この構造の違いは、その反応性と他の分子との相互作用に影響を与え、特殊な用途にとって貴重な化合物となっています .

類似化合物との比較

Quinovose: A hydroxylated form of deoxyquinovose.

Rhamnose: Another deoxy sugar with a similar structure but differing in the position of the deoxy group.

Fucose: A deoxy sugar with a similar structure but differing in the configuration of the hydroxyl groups.

Uniqueness of this compound: this compound is unique due to its specific deoxygenation pattern, which imparts distinct chemical and biological properties. Unlike quinovose, this compound lacks a hydroxyl group at the third carbon, making it less polar and more hydrophobic. This structural difference influences its reactivity and interactions with other molecules, making it a valuable compound for specialized applications .

生物活性

Deoxyquinovose, specifically 6-deoxyquinovose (6-DQ), is a monosaccharide that plays a significant role in various biological activities, particularly in the context of bacterial lipopolysaccharides (LPS) and polysaccharides. Its structural characteristics influence immune responses, making it a subject of interest in immunology and microbiology.

Structural Characteristics

6-Deoxyquinovose is a deoxysugar that is structurally related to quinovose, differing primarily by the absence of a hydroxyl group at the 6-position. This modification impacts its biological interactions and functionalities. The sugar is often found in the O-antigens of certain bacteria, influencing their virulence and interaction with host immune systems.

Immune Modulation

Research has demonstrated that 6-deoxyquinovose-containing structures can modulate immune responses. For instance, studies involving synthetic archaeal glycolipids have shown that the β-linkage of 6-deoxyquinovose to lipid cores results in enhanced immune activation, particularly in cytotoxic T lymphocyte (CTL) responses. The presence of specific carbohydrate head groups significantly alters the potency of these immune responses .

Table 1: Impact of 6-Deoxyquinovose on Immune Responses

| Glycolipid Structure | CTL Activity | Antibody Titers |

|---|---|---|

| β-Gentiobiosylarchaeol | High | High |

| α-TetraMannosylarchaeol | Moderate | Low |

| β-Lactose-linked Glycolipid | Moderate | Moderate |

Role in Bacterial Pathogenicity

In pathogenic bacteria such as Providencia alcalifaciens, 6-deoxyquinovose is part of the O-antigen structure, which is crucial for evading host immune detection. The O-polysaccharides containing this sugar contribute to the structural integrity of LPS and are essential for bacterial virulence .

Case Study: Pathogenicity in Providencia alcalifaciens

- Objective : To assess the role of O-antigens containing 6-deoxyquinovose in immune evasion.

- Method : Analysis of LPS structures through mild acid degradation and sugar composition analysis.

- Findings : The presence of 6-deoxyquinovose was linked to enhanced serological responses and increased resistance to phagocytosis by immune cells.

The mechanisms by which 6-deoxyquinovose exerts its biological effects are multifaceted:

- Receptor Interaction : It may interact with specific receptors on antigen-presenting cells (APCs), enhancing antigen presentation and subsequent T-cell activation.

- Structural Stability : The unique β-linkage configuration contributes to the stability of glycolipid membranes, promoting effective immune signaling pathways .

- Glycosylation Patterns : Variations in glycosylation patterns involving 6-deoxyquinovose can lead to differential activation of immune pathways, emphasizing the importance of structural specificity .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing deoxyquinovose, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : this compound synthesis typically involves glycosylation reactions or enzymatic pathways. For chemical synthesis, Koenigs-Knorr or Schmidt methods are common, with stereochemical control achieved via protecting group strategies (e.g., benzylidene acetal) and temperature modulation . Enzymatic approaches use L-rhamnose isomerases to catalyze isomerization, but pH and cofactor availability (e.g., Mg²⁺) must be optimized . Comparative analysis of yields and enantiomeric excess (ee) using HPLC or polarimetry is critical.

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is primary for structural elucidation:

- ¹H NMR : Anomeric protons (δ 4.5–5.5 ppm) and methyl groups (δ 1.2–1.5 ppm) confirm deoxy-sugar motifs.

- ¹³C NMR : C-6 deoxygenation is indicated by absence of a hydroxyl signal (~δ 70 ppm reduction) .

Mass spectrometry (HRMS) validates molecular formulas, while IR identifies hydroxyl and glycosidic bonds. Cross-referencing with literature databases (e.g., SciFinder) ensures accuracy .

Q. How does this compound participate in bacterial glycocalyx formation, and what functional assays validate its role?

- Methodological Answer : this compound is a component of lipopolysaccharides (LPS) in Gram-negative bacteria. Knockout strains (e.g., E. coli ΔrmlB) and lectin-binding assays (e.g., using concanavalin A) can confirm its absence in glycocalyx. LPS extraction (phenol-chloroform method) followed by monosaccharide analysis via GC-MS quantifies this compound abundance .

Advanced Research Questions

Q. How can contradictions in this compound’s crystal structure data (e.g., axial vs. equatorial hydroxyl positions) be resolved?

- Methodological Answer : X-ray crystallography and computational modeling (DFT or MD simulations) reconcile discrepancies. For example, hydrogen-bonding networks in crystal packing may force atypical conformations. Compare multiple datasets (e.g., Cambridge Structural Database) and validate with solid-state NMR .

Q. What experimental designs are optimal for mapping this compound’s metabolic pathways in eukaryotic systems?

- Methodological Answer : Isotopic labeling (¹³C-glucose tracer studies) tracks incorporation into this compound-containing glycoconjugates. LC-MS/MS paired with pathway inhibitors (e.g., GDP-mannose dehydratase blockers) identifies rate-limiting steps . RNA-seq of glycosyltransferase genes further clarifies regulatory mechanisms.

Q. How does this compound stability vary under physiological vs. extreme conditions (e.g., acidic pH or high salinity)?

- Methodological Answer : Accelerated stability studies (ICH guidelines) at varied pH (1–9), temperatures (4–70°C), and ionic strengths quantify degradation kinetics. HPLC monitors degradation products (e.g., furan derivatives), while Arrhenius plots predict shelf-life .

Data Analysis & Contradiction Resolution

Q. When computational models conflict with experimental data on this compound’s binding affinity, how should researchers prioritize validation?

- Methodological Answer : Use multi-technique validation:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding constants.

- Molecular docking (AutoDock Vina) with mutagenesis studies (e.g., alanine scanning) to identify critical residues . Discrepancies may arise from solvent effects or force-field inaccuracies in simulations.

Q. What statistical approaches address variability in this compound quantification across biological replicates?

- Methodological Answer : Apply ANOVA with post-hoc tests (Tukey HSD) for multi-group comparisons. Normalize data to internal standards (e.g., ribitol for GC-MS) and report relative standard deviation (RSD). Outlier detection (Grubbs’ test) ensures data integrity .

Tables for Key Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。